![molecular formula C18H20N2O B009217 N-(1-Benzhydrylazetidin-3-yl)acetamide CAS No. 102065-87-2](/img/structure/B9217.png)
N-(1-Benzhydrylazetidin-3-yl)acetamide
Overview
Description
Scientific Research Applications
Dopaminergic Antagonist
“N-(1-Benzhydrylazetidin-3-yl)acetamide” and its derivatives have been evaluated for their potency as dopaminergic antagonists . The study comprised derivatives substituted in the 3-position with an amide moiety . The most potent D2 and D4 antagonist among these compounds appeared to be the N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, respectively .
Pharmacological Tool
Azetidines, including “N-(1-Benzhydrylazetidin-3-yl)acetamide”, are an important class of four-membered monocyclic aza-heterocyclic compounds with remarkable biological activities . They find wide application as a pharmacological tool in many drugs or bioactive compounds .
Reducing Blood Cholesterol Levels
Compounds bearing azetidine moiety find wide application in reducing blood cholesterol levels .
Human Chymase Inhibitors
Azetidine derivatives have been used as human chymase inhibitors .
Gamma Amino Butyric Acid Reuptake Inhibitors
Azetidine derivatives have been used as gamma amino butyric acid reuptake inhibitors .
Antifungals
Azetidine derivatives have been used as antifungals .
Antibacterials
Azetidine derivatives have been used as antibacterials .
Antidepressants
properties
IUPAC Name |
N-(1-benzhydrylazetidin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(21)19-17-12-20(13-17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIVRIDXPYDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255651 | |
Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzhydrylazetidin-3-yl)acetamide | |
CAS RN |
102065-87-2 | |
Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102065-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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